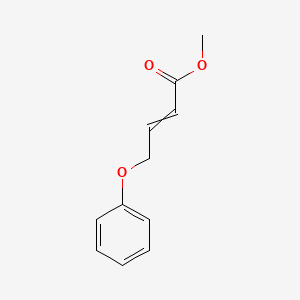
Methyl 4-phenoxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenoxybut-2-enoate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of 4-phenoxybut-2-enoic acid and is characterized by the presence of a phenoxy group attached to a butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a phenylboronic acid derivative is coupled with a suitable butenoate precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-phenoxybutanoic acid or 4-phenoxybutanone.
Reduction: 4-phenoxybutanol.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Methyl 4-phenoxybut-2-enoate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-phenoxybut-2-enoate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The compound forms a CoA adduct that interacts with the enzyme’s active site, inhibiting its activity and thereby affecting the biosynthesis of menaquinone, an essential component for bacterial survival.
Comparison with Similar Compounds
Methyl 4-phenoxybut-2-enoate can be compared with other similar compounds such as:
4-phenoxy-2-butenoic acid methyl ester: Similar in structure but with different substituents on the butenoate moiety.
(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a phenoxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Properties
CAS No. |
114524-36-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-phenoxybut-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
InChI Key |
HHDPWFZWUPQTGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


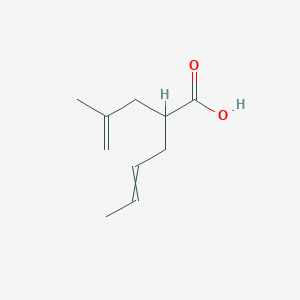
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
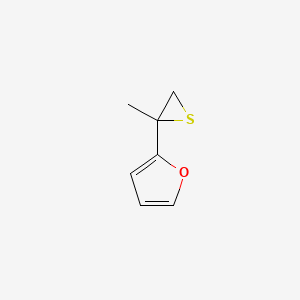
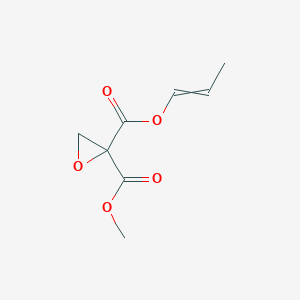
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
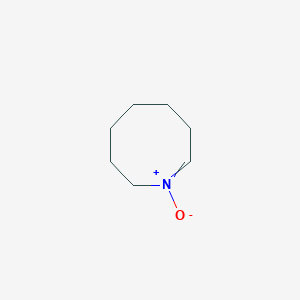
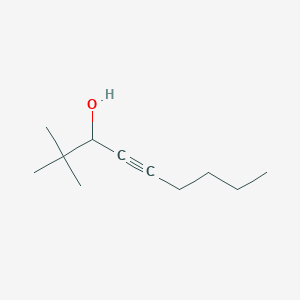
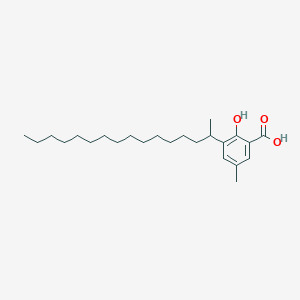
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
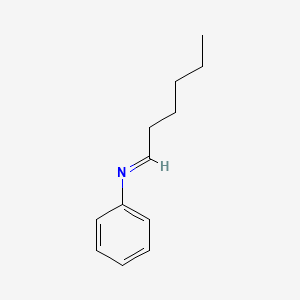
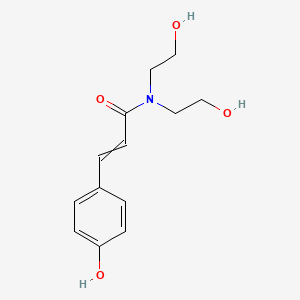
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
